Topotecan is a semi-synthetic, water-soluble derivative of camptothecin, a naturally occurring alkaloid extracted from the bark and stem of the Chinese tree Camptotheca acuminata. [] Camptothecins are classified as topoisomerase I inhibitors, a class of antineoplastic agents that target a specific enzyme involved in DNA replication. [] In scientific research, topotecan is employed as a valuable tool for investigating topoisomerase I function, DNA repair mechanisms, and cellular responses to DNA damage. [, ]
Future Directions
Overcoming drug resistance: Research focusing on circumventing mechanisms of topotecan resistance, such as efflux pump inhibition or modulation of DNA repair pathways, is critical. [, ]
Developing novel drug combinations: Exploring synergistic interactions between topotecan and other targeted therapies, such as PARP inhibitors or checkpoint inhibitors, holds promise for improving treatment outcomes. [, ]
Optimizing drug delivery: Developing strategies to improve topotecan delivery to the central nervous system and other sanctuary sites could enhance its efficacy against brain tumors and metastases. [, ]
Personalized medicine: Investigating biomarkers that predict response to topotecan therapy would allow for more effective patient selection and personalized treatment approaches. []
Related Compounds
Camptothecin
Compound Description: Camptothecin is a naturally occurring alkaloid that exhibits potent antitumor activity. It acts as a topoisomerase I inhibitor, interfering with DNA replication and leading to cell death. Camptothecin has been investigated as a potential anticancer agent, but its clinical use is limited by its poor water solubility and significant side effects. []
Relevance: Camptothecin is the parent compound of topotecan, sharing a similar core structure and mechanism of action. Topotecan is a semisynthetic analog of camptothecin designed to improve water solubility and potentially enhance its therapeutic profile. [, ]
SN-38
Compound Description: SN-38 (7-ethyl-10-hydroxycamptothecin) is the active metabolite of irinotecan, another camptothecin analog. Similar to camptothecin and topotecan, SN-38 acts as a potent topoisomerase I inhibitor, leading to DNA damage and cell death in tumor cells. []
Relevance: SN-38 shares a close structural similarity with topotecan and belongs to the same class of topoisomerase I inhibitors. Both compounds have been investigated for their anticancer activity in various tumor types. []
9-Aminocamptothecin
Compound Description: 9-Aminocamptothecin is a synthetic derivative of camptothecin that also demonstrates topoisomerase I inhibitory activity. Like other camptothecin analogs, it induces DNA damage and exhibits antitumor activity against various cancer cell lines. []
Relevance: 9-Aminocamptothecin belongs to the same family of camptothecin analogs as topotecan, exhibiting a similar mechanism of action as a topoisomerase I inhibitor. []
N-Desmethyl Topotecan
Compound Description: N-Desmethyl topotecan is a metabolite of topotecan formed through demethylation. While it retains some topoisomerase I inhibitory activity, its potency is considerably lower than that of the parent compound. []
Relevance: N-Desmethyl topotecan is a structural analog of topotecan, differing only by the absence of a methyl group. This subtle structural variation significantly impacts its pharmacological activity compared to the parent drug. []
Topotecan-O-glucuronide
Compound Description: Topotecan-O-glucuronide is a metabolite of topotecan formed through glucuronidation. This conjugation reaction facilitates the elimination of topotecan from the body. []
Relevance: Topotecan-O-glucuronide is a metabolite of topotecan, showcasing the metabolic pathway of glucuronidation involved in the drug's clearance. []
N-desmethyl Topotecan-O-glucuronide
Compound Description: N-desmethyl Topotecan-O-glucuronide is a metabolite of topotecan formed through a two-step process involving demethylation followed by glucuronidation. It represents a minor metabolic pathway for topotecan elimination. []
Relevance: N-desmethyl Topotecan-O-glucuronide highlights the sequential metabolic transformations that topotecan undergoes to facilitate its excretion from the body. []
Synthesis Analysis
The synthesis of topotecan hydrochloride typically involves a Mannich reaction using 10-hydroxycamptothecin as the starting material. The general procedure includes:
Dissolution: 10-hydroxycamptothecin is dissolved in glacial acetic acid.
Reaction Setup: The temperature is reduced to between 0 °C and 20 °C, followed by the addition of formaldehyde and a primary or secondary amine to facilitate the Mannich reaction.
Extraction: The reaction mixture is then extracted or concentrated using halogenated hydrocarbons or esters.
Crystallization: After adjusting the pH with dilute hydrochloric acid, crystallization occurs, followed by filtration and drying to yield topotecan hydrochloride.
Technical Parameters
Temperature Control: Maintaining low temperatures (0 °C to 20 °C) during the initial stages is critical for optimal reaction conditions.
pH Adjustment: The pH must be carefully controlled to ensure successful crystallization, typically around 3.5 to 4.
Molecular Structure Analysis
Topotecan hydrochloride features a complex molecular structure characterized by multiple functional groups, including hydroxyl and dimethylamino groups. Its structural formula can be depicted as follows:
Functional Groups: The presence of hydroxyl groups contributes to its solubility in water and biological activity.
Stereochemistry: Topotecan is chiral, with specific stereochemistry that influences its pharmacological properties.
Chemical Reactions Analysis
Topotecan hydrochloride participates in various chemical reactions, primarily as a substrate in further synthetic modifications or as an active agent in biological systems.
Mannich Reaction: This is the primary synthetic route for producing topotecan from 10-hydroxycamptothecin.
Hydrolysis: Topotecan undergoes reversible hydrolysis at physiological pH, converting between its lactone form (active) and a hydroxy-acid form (inactive).
Reactions with Thiols: Topotecan can act as an ortho-quinonemethide precursor in reactions with thiols and alkyl vinyl ethers, leading to the formation of novel derivatives with potential antitumor activity.
Mechanism of Action
The mechanism of action of topotecan hydrochloride revolves around its inhibition of topoisomerase I, an enzyme crucial for DNA replication.
Binding to Topoisomerase I-DNA Complex: Topotecan binds to the enzyme-DNA complex formed during DNA replication.
Prevention of Religating Single-Strand Breaks: By stabilizing this complex, topotecan prevents the religation of single-strand breaks induced by topoisomerase I.
Induction of Double-Strand Breaks: This interference results in double-strand DNA damage during replication, leading to cytotoxicity as mammalian cells struggle to repair these breaks effectively.
Physical and Chemical Properties Analysis
Topotecan hydrochloride exhibits several notable physical and chemical properties:
Appearance: It appears as a light yellow to greenish powder when lyophilized.
Solubility: Highly soluble in water due to its ionic nature.
Melting Point: Decomposes upon melting at temperatures between 213 °C and 218 °C.
pH Range: The reconstituted solution typically has a pH between 2.5 and 3.5.
Relevant Data
Purity Levels: High purity levels (around 99%) are achievable through careful crystallization techniques.
Moisture Content: Varies depending on synthesis conditions but can be controlled during drying processes.
Applications
Topotecan hydrochloride is primarily used in oncology as part of chemotherapy regimens:
Cancer Treatment: Effective against ovarian cancer and small cell lung cancer; it is often administered after other treatments have failed.
Research Applications: Utilized in studies exploring the mechanisms of action of topoisomerase inhibitors and the development of new antineoplastic agents based on its structure.
Drug Development: Serves as a precursor for synthesizing novel derivatives that may enhance efficacy or reduce side effects compared to existing therapies.
9 Dimethylaminomethyl 10 hydroxycamptothecin 9-Dimethylaminomethyl-10-hydroxycamptothecin Hycamtamine Hycamtin Hydrochloride, Nogitecan Hydrochloride, Topotecan Nogitecan Hydrochloride NSC 609699 NSC-609699 NSC609699 SK and F 104864 A SK and F-104864-A SK and F104864A SKF 104864 A SKF-104864-A SKF104864A Topotecan Topotecan Hydrochloride Topotecan Monohydrochloride, (S)-Isome
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Topotecan is a pyranoindolizinoquinoline used as an antineoplastic agent. It is a derivative of camptothecin and works by binding to the topoisomerase I-DNA complex and preventing religation of these 328 single strand breaks. It has a role as an EC 5.99.1.2 (DNA topoisomerase) inhibitor and an antineoplastic agent. An antineoplastic agent used to treat ovarian cancer. It works by inhibiting DNA topoisomerases, type I. Topotecan is a Topoisomerase Inhibitor. The mechanism of action of topotecan is as a Topoisomerase Inhibitor. Topotecan is a semisynthetic derivative of camptothecin, a cytotoxic, quinoline-based alkaloid extracted from the Asian tree Camptotheca acuminata. Topotecan inhibits topoisomerase I activity by stabilizing the topoisomerase I-DNA covalent complexes during S phase of cell cycle, thereby inhibiting religation of topoisomerase I-mediated single-strand DNA breaks and producing potentially lethal double-strand DNA breaks when encountered by the DNA replication machinery. An antineoplastic agent used to treat ovarian cancer. It works by inhibiting DNA TOPOISOMERASES, TYPE I. See also: Topotecan Hydrochloride (has salt form).
GNE-900 is an ATP-competitive, selective, and orally bioavailable ChK1 inhibitor. In combination with chemotherapeutic agents, GNE-900 sustains ATR/ATM signaling, enhances DNA damage, and induces apoptotic cell death. GNE-900 has little single-agent activity in the absence of chemotherapy and does not grossly potentiate the cytotoxicity of gemcitabine in normal bone marrow cells. In vivo scheduling studies show that optimal administration of the ChK1 inhibitor requires a defined lag between gemcitabine and GNE-900 administration. (Mol Cancer Ther; 12(10); 1968-80).
SU-11752 is a potent and selective DNA-PK inhibitor. Inhibition kinetics and a direct assay for ATP binding showed that SU11752 inhibited DNA-PK by competing with ATP. SU11752 inhibited DNA double-strand break repair in cells and gave rise to a five-fold sensitization to ionizing radiation. At concentrations of SU11752 that inhibited DNA repair, cell cycle progression was still normal and ATM kinase activity was not inhibited.
IC-87114 is a member of the class of quinazolines that is quinazolin-4(3H)-one carrying (6-amino-9H-purin-9-yl)methyl, 2-methylphenyl and methyl substituents at positions 2, 3 and 5 respectively. It has a role as an EC 2.7.1.137 (phosphatidylinositol 3-kinase) inhibitor. It is a member of quinazolines, a member of 6-aminopurines and a biaryl.